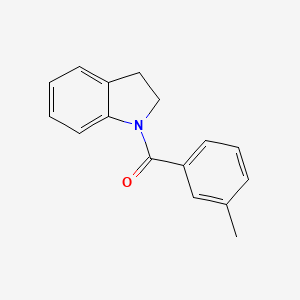![molecular formula C16H19FN4O2S B5538203 N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea](/img/structure/B5538203.png)
N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are a class of compounds known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. The specific compound , featuring a benzothiazole moiety along with a fluoropyrrolidinyl and a dimethylurea group, suggests a complex structure with unique chemical and physical properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions at various positions of the benzothiazole ring. For example, Mortimer et al. (2006) discussed the synthesis of fluorinated 2-arylbenzothiazoles, highlighting the role of fluorine substitutions in enhancing the compound's properties. Although the exact synthesis route for the subject compound is not detailed, similar synthetic strategies could be employed, involving key steps such as the activation of the benzothiazole core, introduction of the fluoropyrrolidinyl group, and subsequent attachment of the dimethylurea moiety (Mortimer, Wells, Crochard, Stone, Bradshaw, Stevens, & Westwell, 2006).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the crystal structure of a benzothiazole compound was determined by X-ray diffraction, revealing insights into its conformation and molecular interactions (Yang, Song, Hong, Jin, & Hu, 2005). These analytical techniques can provide detailed information about the stereochemistry, bond lengths, and angles, crucial for understanding the molecular geometry and potential reactivity of the target compound.
Applications De Recherche Scientifique
Synthesis and Characterization
N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea and related compounds are often synthesized for various studies. For example, Ekennia et al. (2018) detailed the synthesis and characterization of novel 1,4‐naphthoquinone derivatives and their metal complexes, showing applications in molecular docking and biological activity studies (Ekennia et al., 2018).
Molecular Docking and Biological Activity
These compounds have been utilized in molecular docking studies to predict their interaction with biological targets. For instance, compounds synthesized for their potential biological activities have been analyzed against clinically isolated bacterial strains, showing varied activities, which suggests their potential application in developing antibacterial agents (Ekennia et al., 2018).
Density Functional Theory (DFT) Studies
DFT calculations have been employed to analyze the electronic structure and properties of these compounds, aiding in understanding their chemical behavior and potential biological activity. For example, the second-order perturbation analysis can reveal stronger intermolecular charge transfer, suggesting potential applications in materials science and bioactive molecule development (Ekennia et al., 2018).
Antimicrobial Activities
Several studies have assessed the antimicrobial potential of derivatives of N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea. The synthesis of novel compounds and their testing against microbial strains have identified potent antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Ekennia et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[(2S,4S)-1-(1,3-benzothiazole-6-carbonyl)-4-fluoropyrrolidin-2-yl]methyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-20(2)16(23)18-7-12-6-11(17)8-21(12)15(22)10-3-4-13-14(5-10)24-9-19-13/h3-5,9,11-12H,6-8H2,1-2H3,(H,18,23)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSREVKQMFOST-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1CC(CN1C(=O)C2=CC3=C(C=C2)N=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)NC[C@@H]1C[C@@H](CN1C(=O)C2=CC3=C(C=C2)N=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)
![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)
![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
![8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538180.png)

![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)
![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)
![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)